molecular formula C20H18N6OS2 B250922 N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No. B250922
M. Wt: 422.5 g/mol
InChI Key: FRSXBABQZHURRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and a low toxicity profile. TAK-659 has also been shown to inhibit the activation of various immune cells, such as T-cells and natural killer cells, which can contribute to the anti-tumor activity of the drug.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for testing. TAK-659 has also been shown to have good stability and solubility, which can facilitate its use in in vitro and in vivo experiments. However, one limitation of TAK-659 is that it is not selective for BTK and can also inhibit other kinases, which can lead to off-target effects.

Future Directions

There are several future directions for the development and use of TAK-659. One direction is to optimize the pharmacokinetic properties of the drug, such as its half-life and bioavailability, to improve its efficacy in clinical trials. Another direction is to investigate the use of TAK-659 in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for TAK-659 in different types of cancer. Finally, the development of selective BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of a base, followed by the reaction of the resulting intermediate with N-(4-aminophenyl)benzamide. The final product is obtained after purification by column chromatography. The purity and identity of TAK-659 are confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-3-16-23-24-20-26(16)25-18(29-20)14-10-9-12(2)15(11-14)21-19(28)22-17(27)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,21,22,27,28)

InChI Key

FRSXBABQZHURRH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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